molecular formula C17H29FN2 B15165619 N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine CAS No. 627527-32-6

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine

Cat. No.: B15165619
CAS No.: 627527-32-6
M. Wt: 280.4 g/mol
InChI Key: FVSYUUZFRJBNIS-UHFFFAOYSA-N
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Description

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a heptan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of 2-fluorophenylethylamine with heptan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the combination of a fluorophenyl group and a heptan-2-yl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

627527-32-6

Molecular Formula

C17H29FN2

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-N'-heptan-2-ylethane-1,2-diamine

InChI

InChI=1S/C17H29FN2/c1-3-4-5-8-15(2)20-14-13-19-12-11-16-9-6-7-10-17(16)18/h6-7,9-10,15,19-20H,3-5,8,11-14H2,1-2H3

InChI Key

FVSYUUZFRJBNIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCC1=CC=CC=C1F

Origin of Product

United States

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